4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione
Overview
Description
4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione is a synthetic organic compound characterized by the presence of a thiazinane ring substituted with a 2-chloro-4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with thiazinane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the product. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-4-fluorobenzyl)oxy]benzenesulfonyl chloride
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chloro-4-fluorobenzyl bromide
Uniqueness
4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione is unique due to its thiazinane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione is a thiazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities, including:
- Antiepileptic Activity : In a study involving zebrafish models, the compound demonstrated significant neuroprotective effects against pentylenetetrazole (PTZ)-induced seizures. It was found to modulate neurotransmitter levels and reduce oxidative stress, suggesting its potential as an anti-seizure agent .
- Antioxidant Properties : The compound's ability to scavenge reactive oxygen species (ROS) has been documented, contributing to its neuroprotective effects. This activity is crucial in preventing neuronal damage during seizures .
The mechanisms underlying the biological activity of this compound include:
- Modulation of Neurotransmitter Levels : The compound enhances the levels of neurosteroids such as allopregnanolone while decreasing cortisol and gamma-aminobutyric acid (GABA), which are critical in managing seizure activity .
- Oxidative Stress Reduction : By scavenging ROS, the compound mitigates oxidative damage in neuronal tissues, further supporting its role in neuroprotection .
Case Studies
Several studies have highlighted the biological activities of this compound:
-
Neuroprotective Study in Zebrafish :
- Objective : To evaluate the anti-epileptic effects of the compound.
- Findings : Significant improvement in seizure behaviors and neurochemical profiles were observed in treated zebrafish compared to controls. The study concluded that the compound could serve as a basis for new anti-seizure medications .
- Comparative Analysis with Other Compounds :
Data Summary
The following table summarizes key data regarding the biological activity of this compound:
Biological Activity | Effect | Mechanism |
---|---|---|
Antiepileptic | Significant reduction in seizures | Modulation of neurotransmitters |
Antioxidant | Scavenging of reactive oxygen species | Reduction of oxidative stress |
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO3S/c12-11-7-10(13)2-1-9(11)8-17-14-3-5-18(15,16)6-4-14/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVXVOJOSUCXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1OCC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333144 | |
Record name | 4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822122 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477889-61-5 | |
Record name | 4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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